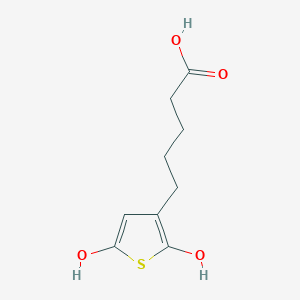
Pentane-1,5-diyl bis(3-bromopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,5-diyl bis(3-bromopropionate) is an organic compound with the molecular formula C11H18Br2O4 and a molecular weight of 374.07 g/mol It is a diester derived from pentane-1,5-diol and 3-bromopropionic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(3-bromopropionate) can be synthesized through the esterification reaction between pentane-1,5-diol and 3-bromopropionic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(3-bromopropionate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,5-diyl bis(3-bromopropionate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids/Bases: Strong acids or bases for hydrolysis reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: Alcohols derived from the reduction of ester groups.
Hydrolysis Products: Pentane-1,5-diol and 3-bromopropionic acid.
Wissenschaftliche Forschungsanwendungen
Pentane-1,5-diyl bis(3-bromopropionate) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of pentane-1,5-diyl bis(3-bromopropionate) involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and ester groups are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diyl bis(3-chloropropionate): Similar structure but with chlorine atoms instead of bromine.
Pentane-1,5-diyl bis(3-iodopropionate): Similar structure but with iodine atoms instead of bromine.
Hexane-1,6-diyl bis(3-bromopropionate): Similar structure but with a hexane backbone instead of pentane.
Uniqueness
Pentane-1,5-diyl bis(3-bromopropionate) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive towards nucleophiles compared to its chlorine and iodine analogs. Additionally, the pentane backbone provides a specific spatial arrangement that can influence the compound’s behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
53219-90-2 |
|---|---|
Molekularformel |
C11H18Br2O4 |
Molekulargewicht |
374.07 g/mol |
IUPAC-Name |
5-(3-bromopropanoyloxy)pentyl 3-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
InChI-Schlüssel |
XFUTVHAXMLALRL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)CCBr)CCOC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





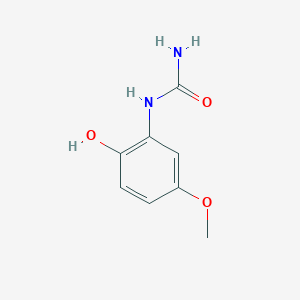


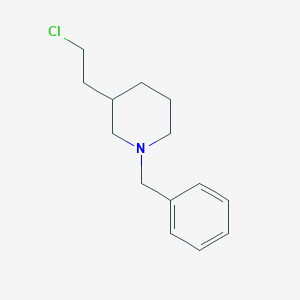
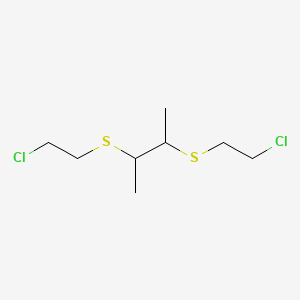
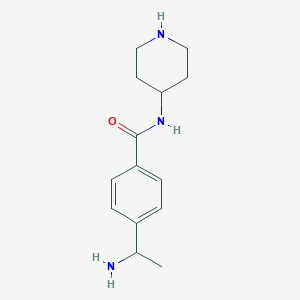

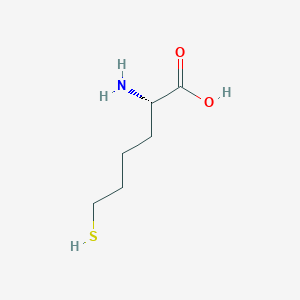
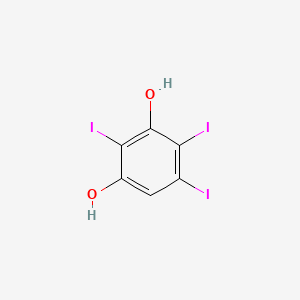
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
